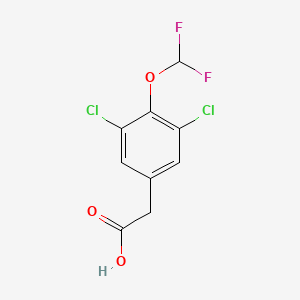

3,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Description

3,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a halogenated phenylacetic acid derivative characterized by a dichloro-substituted phenyl ring and a difluoromethoxy group at the para position. The dichloro and difluoromethoxy substituents likely enhance lipophilicity and metabolic stability compared to simpler phenylacetic acids .

Properties

IUPAC Name |

2-[3,5-dichloro-4-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O3/c10-5-1-4(3-7(14)15)2-6(11)8(5)16-9(12)13/h1-2,9H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWADFWFIGGGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(difluoromethoxy)phenylacetic acid typically involves the introduction of dichloro and difluoromethoxy groups onto a phenylacetic acid precursor. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer difluoromethyl groups to the phenylacetic acid backbone. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to this compound, making it more feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The dichloro and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,5-Dichloro-4-(difluoromethoxy)phenylacetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs in Thyroid Receptor Agonism

- KB141 (3,5-Dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic Acid): Structure: Replaces the difluoromethoxy group with a 4-hydroxy-3-isopropylphenoxy moiety. Activity: Acts as a selective THRβ1 agonist, reducing cholesterol and body weight in preclinical models with minimal cardiac effects .

Fluorinated Phenylacetic Acids

- 3,5-Difluoro-4-methoxyphenylacetic Acid and 4,5-Difluoro-2-methoxyphenylacetic Acid :

- 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid :

Antimicrobial Phenylacetic Acid Derivatives

- Phenylacetic Acid (Unsubstituted): Activity: Demonstrates antimicrobial effects against phytopathogens (MIC = 15.6–125 µg/mL), attributed to its carboxylic acid group .

Comparative Data Table

Key Research Findings

- Substituent Impact on Activity : Chlorine and fluorine atoms enhance receptor binding (e.g., THRβ1) and antimicrobial potency by increasing electronegativity and steric effects .

- Metabolic Pathways : Halogenation may slow phase I oxidation but alter phase II conjugation (e.g., reduced glycine/glutamine conjugation compared to unsubstituted phenylacetic acid) .

Biological Activity

3,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound belongs to the class of phenylacetic acids, which are known for their diverse biological activities, including anti-inflammatory and analgesic effects.

Chemical Structure and Properties

The molecular formula for this compound is C10H8Cl2F2O3. Its structure features two chlorine atoms and two fluorine atoms, which contribute to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2F2O3 |

| Molecular Weight | 295.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. Research indicates that it may inhibit certain pathways associated with inflammation and pain perception.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

- Analgesic Properties : The compound may also act as an analgesic by modulating pain pathways in the central nervous system.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate specific mechanisms and efficacy against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar phenylacetic acids in animal models. The results indicated a significant reduction in inflammatory markers when treated with these compounds .

- Case Study 2 : Research conducted by Alexandrino et al. focused on the metabolic pathways of fluorinated compounds, revealing insights into their degradation and potential environmental impacts . Although this study did not directly test this compound, it highlights the importance of understanding the biochemical interactions of similar compounds.

Toxicological Profile

The safety profile of this compound remains under investigation. Preliminary assessments indicate low toxicity levels; however, comprehensive toxicological studies are necessary to establish safety parameters for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.